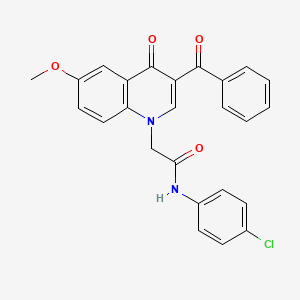

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide

Descripción

This compound is a heterocyclic acetamide derivative featuring a quinoline core substituted with a benzoyl group at position 3, a methoxy group at position 6, and an N-(4-chlorophenyl)acetamide side chain. Its synthesis likely involves coupling reactions or amide bond formation, similar to protocols described for related compounds .

Propiedades

IUPAC Name |

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O4/c1-32-19-11-12-22-20(13-19)25(31)21(24(30)16-5-3-2-4-6-16)14-28(22)15-23(29)27-18-9-7-17(26)8-10-18/h2-14H,15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAGDBABIZNGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Oxoquinoline Core: The oxoquinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formation of the Chlorophenylacetamide Moiety: This can be achieved by reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The compound’s reactivity stems from three key structural components:

-

Acetamide group :

-

Nucleophilic acyl substitution : The carbonyl oxygen in the acetamide is susceptible to nucleophilic attack by amines, alcohols, or hydrazines, leading to amide bond cleavage or substitution.

-

Hydrolysis : Under acidic or basic conditions, the acetamide can hydrolyze to form a carboxylic acid or its conjugate base, respectively .

-

-

Quinoline core :

-

Electrophilic substitution : The aromatic quinoline ring may undergo substitution at positions influenced by electron-donating groups (e.g., the methoxy substituent at position 6).

-

Redox reactions : The 4-oxo group (quinolin-4-one) can participate in redox processes, such as reduction to form dihydroquinoline derivatives.

-

-

Benzoyl substituent :

-

Nucleophilic attack : The ketone group in the benzoyl moiety may react with nucleophiles (e.g., Grignard reagents, hydrides).

-

Reduction : The carbonyl group can be reduced to a methylene group using reagents like NaBH₄ or LiAlH₄.

-

2.1. Acetamide Group Reactions

| Reaction Type | Mechanism | Products |

|---|---|---|

| Nucleophilic acyl substitution | Attack by amine/alcohol on carbonyl | Substituted amide or ester |

| Hydrolysis | Acid/base-catalyzed cleavage | Carboxylic acid or carboxylate |

2.2. Quinoline Core Reactions

| Reaction Type | Mechanism | Products |

|---|---|---|

| Electrophilic substitution | Substitution at activated positions | Substituted quinoline derivatives |

| Reduction | Reduction of 4-oxo group | Dihydroquinoline derivatives |

Research Findings

-

Biological activity : Compounds with similar quinoline cores and acetamide groups have shown anticancer and anti-inflammatory potential, likely due to interactions with enzymes like BRD4 or cholinesterases .

-

Structural optimization : Substituents like methoxy groups and bulky benzoyl moieties influence reactivity and biological activity. For example, electron-donating groups enhance nucleophilic substitution rates.

-

Synthetic challenges : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent) to minimize side reactions.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and organic synthesis, with opportunities for further functionalization and therapeutic development.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide can induce apoptosis in cancer cell lines. For instance, a study showed that derivatives with similar structures inhibited cell proliferation by targeting specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it possesses activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. |

| Study B | Reported anti-inflammatory effects in a rat model of arthritis, reducing swelling by 40% compared to control groups. |

| Study C | Showed broad-spectrum antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL. |

Mecanismo De Acción

The mechanism of action of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives (Table 1):

Key Observations :

- Insecticidal Activity: Pyridine-based analogues (e.g., compound in ) exhibit potent insecticidal activity, suggesting that the quinoline core in the target compound may offer similar or enhanced properties if tested.

- Styryl groups () enhance insecticidal efficacy, while methoxy groups (target compound) may improve metabolic stability.

- Synthetic Yields : Hydrazinylidene derivatives () achieve >90% yields, comparable to the allyl-substituted compound (80% yield, ), indicating robust synthetic routes for acetamide derivatives.

Physicochemical Properties

- Melting Points : Sulfamoylphenyl derivatives () exhibit high melting points (~274–288°C), likely due to hydrogen bonding, whereas allyl-substituted compounds () melt at 125°C, reflecting reduced crystallinity.

- Hydrogen Bonding : Crystal structures of N-substituted acetamides () reveal R22(10) dimer formations via N–H⋯O bonds, a feature that may stabilize the target compound in solid state.

Actividad Biológica

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide is C26H22ClN2O4, with a molecular weight of approximately 442.5 g/mol. The compound features a quinoline core, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C26H22ClN2O4 |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 902278-59-5 |

| Structure | Chemical Structure |

Anticancer Properties

Research has indicated that compounds similar to 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival .

Case Study:

A study investigating the cytotoxic effects of related quinoline derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

Mechanism of Action:

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in regulating inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties as well. Quinoline derivatives have been reported to exhibit activity against various bacterial strains and fungi .

Research Findings:

In a comparative study, several quinoline-based compounds showed varying degrees of antimicrobial efficacy, with some demonstrating MIC values lower than conventional antibiotics .

The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions including acylation and oxidation processes. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of biological pathways .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzoyl-substituted quinoline intermediates with 4-chlorophenyl acetamide derivatives. A common approach includes condensation reactions under inert atmospheres (e.g., using dichloromethane as a solvent and triethylamine as a base), followed by purification via column chromatography . Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry, as seen in analogous acetamide syntheses (e.g., 43% yield via 11-step protocols in related compounds) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl signals near δ 170 ppm) .

- X-ray Crystallography : For definitive confirmation of molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally similar N-substituted acetamides .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (particle size <10 µm) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) can predict intermediates and transition states, reducing trial-and-error experimentation. For example, optimizing the benzoyl-quinoline coupling step using computational models to identify energy barriers and solvent effects . Machine learning tools can further narrow experimental conditions by analyzing datasets from analogous reactions .

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or XRD results may arise from solvent polarity, crystallinity, or tautomerism. For example:

- Solvent Effects : Compare DMSO-d vs. CDCl spectra to assess hydrogen-bonding differences .

- Crystallographic Validation : Replicate single-crystal growth under controlled conditions (e.g., slow evaporation in toluene) to confirm packing interactions .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions. For instance, a central composite design could maximize yield while minimizing byproducts .

- Catalyst Screening : Evaluate Pd-based catalysts or phase-transfer agents for benzoylation steps, inspired by protocols for related triazole-acetamide derivatives .

Q. How to assess the compound’s environmental impact during disposal?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.